

A Comparative Analysis of Ferroptosis Inducers: A Comprehensive Guide to RSL3

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Compound of Interest

Compound Name: *Gxh-II-052*

Cat. No.: *B14904412*

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A comparative study between **Gxh-II-052** and RSL3 cannot be conducted at this time due to a lack of available scientific literature and experimental data on **Gxh-II-052**. Extensive searches for "**Gxh-II-052**" in scientific databases and research articles did not yield any relevant information regarding its mechanism of action, biological targets, or effects on cellular processes. Therefore, this guide will provide a comprehensive overview of the well-characterized ferroptosis inducer, RSL3, including its mechanism of action, quantitative data from various studies, detailed experimental protocols, and relevant signaling pathways.

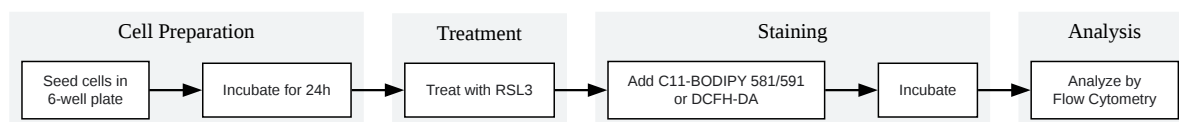
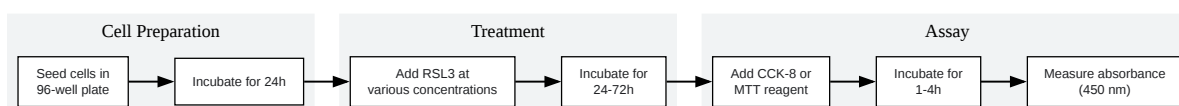
RSL3: A Potent Inducer of Ferroptosis

RSL3 (RAS-selective lethal 3) is a small molecule that has been instrumental in the study of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.^[1]^[2] It is widely recognized as a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides.^[2]^[3]

Mechanism of Action

The primary mechanism of RSL3-induced ferroptosis involves the direct inactivation of GPX4.^[2] By inhibiting GPX4, RSL3 leads to an accumulation of lipid-based reactive oxygen species (ROS), which triggers a cascade of events culminating in cell death.^[1]^[4] While GPX4 is the primary target, some studies suggest that RSL3 may have broader effects, potentially inhibiting other antioxidant selenoproteins and thioredoxin reductase 1 (TrxR1).

The signaling pathway of RSL3-induced ferroptosis is initiated by the inhibition of GPX4, leading to an accumulation of lipid hydroperoxides. This, in the presence of iron, results in the generation of lipid radicals and subsequent lipid peroxidation, causing membrane damage and ultimately, cell death.



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